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Introduction
Relmapirazin (also known as MB-102 and Lumitrace®) is a water-soluble fluorescent tracer

agent developed for the real-time measurement of glomerular filtration rate (GFR).[1][2] Its

favorable characteristics include negligible protein binding, minimal in vivo metabolites, and

insignificant tubular secretion.[3] A comprehensive nonclinical safety program, comprising 25

studies, has been conducted to support its clinical development and regulatory approval. These

studies, conducted in accordance with FDA guidelines, have indicated no significant

toxicological concerns, paving the way for its use in human subjects.[1][3] This technical guide

provides a detailed summary of the available preclinical toxicology data for Relmapirazin.

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions. For Relmapirazin,

the core battery of safety pharmacology studies included assessments of cardiovascular and

central nervous system effects.

Cardiovascular Safety: hERG Assay
Experimental Protocol:
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The potential for Relmapirazin to inhibit the human Ether-à-go-go-Related Gene (hERG)

potassium channel was assessed to evaluate its risk of causing delayed ventricular

repolarization (QT interval prolongation). While the specific cell line and detailed methodology

are not publicly available, standard hERG assays are typically conducted using patch-clamp

electrophysiology in mammalian cells stably expressing the hERG channel (e.g., HEK293 or

CHO cells). The assay measures the effect of the test compound on the IKr current, which is

crucial for cardiac action potential repolarization.

Results:

Relmapirazin demonstrated negligible inhibition of the hERG potassium channel at

concentrations of 10 µM and 300 µM. More detailed quantitative data, such as an IC50 value,

are not publicly available.

Test System Concentration (µM) Result

Cloned hERG Potassium

Channels
10 Negligible inhibition

(Expressed in Human

Embryonic Kidney Cells)
300 Negligible inhibition

Central Nervous System (CNS) Safety
Experimental Protocol:

A single intravenous dose CNS safety pharmacology study was conducted in rats. This type of

study, often referred to as a Rat Irwin test, involves a systematic observation of the animals for

a range of behavioral and physiological parameters to identify any potential effects on the

central nervous system. Observations typically include changes in awareness, mood, motor

activity, reflexes, and autonomic functions.

Results:

The specific results and observations from the CNS safety pharmacology study in rats have not

been made publicly available. However, the overall conclusion from the nonclinical program

was that there were no significant toxicology concerns.
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Single-Dose Toxicity
Single-dose toxicity studies were performed in both rats and dogs to determine the acute

toxicity and toxicokinetics of Relmapirazin.

Experimental Protocol:

Details of the single-dose toxicity study protocols, including the dose ranges and specific

parameters evaluated, are not fully available in the public domain. However, these studies

typically involve the administration of a single dose of the test article via the intended clinical

route (intravenous for Relmapirazin) to different groups of animals at various dose levels. Key

assessments include mortality, clinical signs, body weight changes, and macroscopic pathology

at necropsy. Doses administered were reported to be up to 200-300 times the estimated human

dose.

Results:

Across both rat and dog single-dose toxicity studies, all animals survived to the scheduled

sacrifice. No test-article-related effects were observed on body weight, food consumption, or

ophthalmic examinations. Furthermore, no abnormal pathology was seen in either macroscopic

or microscopic evaluations of any organs or tissues. A transient discoloration of the skin and

urine was noted at higher dose levels in both species, which was an expected consequence of

a highly fluorescent compound and was not considered pathological.

Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to evaluate the potential adverse effects of a

substance following prolonged administration. For Relmapirazin, 2-week repeat-dose studies

were conducted in both rats (oral) and beagle dogs (intravenous).

2-Week Oral Toxicity Study in Rats
Experimental Protocol:

Sprague-Dawley rats were administered Relmapirazin (MB-102) via oral gavage for 14

consecutive days. The study included a main study group evaluated at day 14 and a recovery

group evaluated after a 1-week recovery period (Day 21±1).
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Results:

No morphological changes considered to be related to the test article were observed.

Additionally, there were no clinical pathology findings deemed to be test article-related.

Species/Strain Route
Dose Levels
(mg/kg/day)

Duration Key Findings

Rat (Sprague-

Dawley)
Oral (gavage) 0, 9, 90

14 days + 1-

week recovery

No test article-

related

morphological

changes or

clinical pathology

findings.

2-Week Intravenous Toxicity and Toxicokinetic Study in
Beagle Dogs
Experimental Protocol:

Beagle dogs received daily intravenous administrations of Relmapirazin for 2 weeks, followed

by a 1-week recovery period. This study also included a toxicokinetic evaluation to assess the

systemic exposure to Relmapirazin.

Results:

Detailed quantitative results from this study are not publicly available. However, the overall

preclinical safety assessment concluded that there were no significant toxicological concerns.

Species Route
Dose Levels
(mg/kg/day)

Duration Key Findings

Beagle Dog Intravenous 3, 30, 75
14 days + 1-

week recovery

Data not publicly

available.

Genotoxicity
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A battery of genotoxicity studies was conducted to assess the potential of Relmapirazin to

induce genetic mutations or chromosomal damage. These included a bacterial reverse

mutation assay (Ames test) and a chromosomal aberration assay.

Experimental Protocol:

Bacterial Reverse Mutation Assay (Ames Test): This assay evaluates the potential of a

substance to induce gene mutations in several strains of Salmonella typhimurium and

Escherichia coli. The specific strains used and the concentrations tested for Relmapirazin
are not publicly available. The test is conducted with and without a metabolic activation

system (S9 fraction) to mimic mammalian metabolism.

Chromosomal Aberration Assay: This in vitro assay assesses the potential of a test

substance to induce structural chromosomal abnormalities in cultured mammalian cells. The

cell line and concentrations used for the Relmapirazin study are not specified in the

available documents.

Results:

The results of the genotoxicity battery for Relmapirazin were negative, indicating that the

compound is not mutagenic or clastogenic under the tested conditions.

Assay Test System Result

Bacterial Reverse Mutation

(Ames Test)
Not specified Negative

Chromosomal Aberration

Assay
Not specified Negative

Carcinogenicity
Information regarding long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for

Relmapirazin is not available in the public domain.

Reproductive and Developmental Toxicology
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An embryo-fetal developmental toxicity study was conducted in pregnant rabbits to evaluate

the potential effects of Relmapirazin on maternal health and fetal development.

Experimental Protocol:

Pregnant rabbits were administered Relmapirazin via intravenous bolus injection from

gestation day 7 to 19. The study included assessments of maternal toxicity (mortality, clinical

signs, body weight, food consumption) and fetal parameters (cesarean section observations,

macroscopic findings, and developmental toxicity).

Results:

The administration of Relmapirazin was not associated with any test-article-related effects on

mortality, food consumption, body weight, cesarean section parameters, or macroscopic

observations in the maternal animals. There was also no evidence of developmental toxicity in

the fetuses. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal

toxicity was determined to be 113 mg/kg/day.

Species Route
Dose
Levels
(mg/kg/day)

Dosing
Period

Maternal
NOAEL
(mg/kg/day)

Fetal
NOAEL
(mg/kg/day)

Rabbit
Intravenous

(bolus)

0, 4.5, 45,

113

Gestation

Days 7-19
113 113
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Caption: Overview of the preclinical toxicology evaluation workflow for Relmapirazin.
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Caption: Experimental design for the 2-week repeat-dose toxicity studies of Relmapirazin.

Conclusion
The comprehensive preclinical toxicology program for Relmapirazin, including safety

pharmacology, single- and repeat-dose toxicity, genotoxicity, and developmental and

reproductive toxicology studies, has consistently demonstrated a favorable safety profile. The

available data indicate that Relmapirazin is well-tolerated at doses significantly exceeding the

anticipated human clinical exposure, with no findings of significant toxicological concern. This

robust nonclinical dataset has been pivotal in supporting the clinical development and

regulatory review of Relmapirazin as a novel fluorescent tracer agent for the measurement of

GFR. While more detailed quantitative data from some studies are not publicly available, the

overall conclusions from the preclinical program provide strong evidence for the safety of

Relmapirazin for its intended clinical use.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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